molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

Zelquistinel

Numéro de catalogue B611930
Numéro CAS: 2151842-64-5
Poids moléculaire: 327.38
Clé InChI: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zelquistinel, also known as GATE-251 or formerly AGN-241751, is an orally active small-molecule NMDA receptor modulator . It is under development for the treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Allergan . It exhibits high oral bioavailability and dose-proportional exposures in plasma and the central nervous system .


Molecular Structure Analysis

The IUPAC name of Zelquistinel is tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate . Its molecular formula is C15H25N3O5 and it has a molar mass of 327.381 g·mol−1 .

Applications De Recherche Scientifique

  • Oral Bioavailability and Antidepressant-Like Effects : Zelquistinel is shown to have high oral bioavailability and produces rapid and sustained antidepressant-like effects in rodent models (Burgdorf et al., 2022).

  • Mechanism of Action : It works by enhancing activity-dependent, long-term synaptic plasticity. This is achieved through its positive modulation of NMDA receptors, which are crucial for synaptic transmission in the brain.

  • Efficacy in Rodent Models : The antidepressant-like effects of Zelquistinel were assessed using the rat forced swim test and the chronic social deficit mouse model. The results demonstrated its rapid and sustained efficacy in these models.

  • Safety and Tolerability : Zelquistinel's target engagement and safety/tolerability profile were assessed using phencyclidine-induced hyperlocomotion and rotarod rodent models, showing promising results.

Safety And Hazards

Zelquistinel has been reported to exhibit a favorable safety/tolerability profile . It does not impact rotarod performance and inhibits phencyclidine (an NMDAR antagonist)-induced hyperlocomotion . It also lacks the sedative, ataxic, and motor impairment effects typically observed with NMDAR antagonists .

Orientations Futures

Gate Neurosciences is planning to conduct a Phase II trial for Zelquistinel . The trial will assess the change in the Hamilton Depression Rating Scale score . Furthermore, Zelquistinel has shown preclinical efficacy and therapeutic potential in autism spectrum disorders .

Propriétés

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zelquistinel

CAS RN

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JS Burgdorf, XL Zhang, PK Stanton… - International Journal …, 2022 - academic.oup.com
… Zelquistinel, a novel, orally bioavailable NMDAR allosteric modulator that binds to a unique … We report here that orally administered zelquistinel exhibits a favorable safety/tolerability …
Number of citations: 4 academic.oup.com
S Lv, K Yao, Y Zhang, S Zhu - Neuropharmacology, 2022 - Elsevier
… Zelquistinel treatment was reported to enhance NMDA receptor activity of excitatory and parvalbumin-inhibitory neurons in the mPFC, activate Akt/mTOR signalling, and lead to elevated …
Number of citations: 4 www.sciencedirect.com
S Chaki, M Watanabe - Neuropharmacology, 2022 - Elsevier
… Rapastinel, apimostinel and zelquistinel are categorized as NMDA receptor … of zelquistinel was conducted in MDD patients to evaluate its efficacy at doses up to 10 mg. Zelquistinel …
Number of citations: 6 www.sciencedirect.com
LS Brady, SH Lisanby, JA Gordon - Expert Opinion on Drug …, 2023 - Taylor & Francis
Introduction Psychiatric disorders are a leading cause of disability worldwide, calling for an urgent need for new treatments, early detection, early intervention, and precision medicine. …
Number of citations: 3 www.tandfonline.com
CM Vecera, A C. Courtes, G Jones, JC Soares… - Pharmaceuticals, 2023 - mdpi.com
Treatment-resistant depression (TRD) is a term used to describe a particular type of major depressive disorder (MDD). There is no consensus about what defines TRD, with various …
Number of citations: 2 www.mdpi.com
Z Blumenfeld - 2023 - search.proquest.com
Over the past century, the development and use of treatments for depression has been one of the most important projects in both neuroscience and medicine. Not only is relatively little …
Number of citations: 0 search.proquest.com
S Data - nature.com
Background: The brain contains a wide variety of structures, that in turn are made up of many different cell types with individual complex functions. Bulk RNA-seq from tissue …
Number of citations: 2 www.nature.com
K Stachowicz, M Sowa-Kućma - Frontiers in Pharmacology, 2022 - frontiersin.org
Depression is a serious mental health problem that affects people regardless of social status or education, and is associated with changes in mood and behavior, and can result in a …
Number of citations: 13 www.frontiersin.org
S Habet - International Journal of Neuropsychopharmacology, 2022 - academic.oup.com
This new drug application was first submitted to the US Food and Drug Administration (FDA) by the Orion Corporation from Finland on January 2, 1998. The final clinical pharmacology …
Number of citations: 2 academic.oup.com
ND Iadarola, MJ Niciu, EM Richards… - … advances in chronic …, 2015 - journals.sagepub.com
Current pharmacotherapies for major depressive disorder (MDD) and bipolar depression (BDep) have a distinct lag of onset that can generate great distress and impairment in patients. …
Number of citations: 216 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.